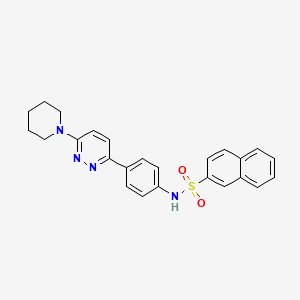

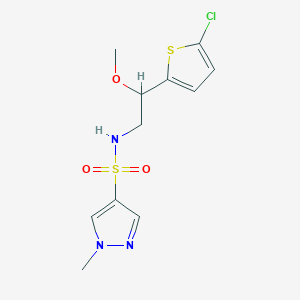

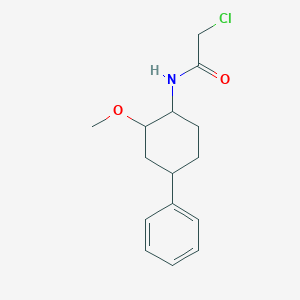

![molecular formula C17H11Cl2N3OS B2469040 5-(3,4-Dichlorophenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one CAS No. 637325-88-3](/img/structure/B2469040.png)

5-(3,4-Dichlorophenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-(3,4-Dichlorophenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one” is a chemical compound with the molecular formula C17H11Cl2N3OS . It belongs to the class of heterocyclic compounds, specifically the triazolothiadiazine class .

Synthesis Analysis

The synthesis of similar triazolothiadiazine compounds has been reported in the literature. An efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine and triazolo[3,4-b][1,3,4]thiadiazine has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .

科学的研究の応用

Reactivity and Synthesis

The compound 5-(3,4-Dichlorophenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one has been studied for its chemical reactivity, particularly in reactions with aryl bromomethyl ketones and benzyl bromide. These reactions yield a variety of heterocyclic compounds depending on the structure of the reacting groups. For instance, when reacting with aryl bromomethyl ketones, the product can either be 2-aryl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-ones alongside aryl methyl ketones or 2,5-diaryl[1,3]thiazolo[3,2-b][1,2,4]triazoles along with 3-phenyl-2-propenoic acid. When reacted with benzyl bromide, the resultant products are 5-aryl-3-benzylthio-4H-1,2,4-triazoles and 3-aryl-2-propenoyl bromide (Britsun et al., 2005).

Methodological Advances in Synthesis

Significant methodological advancements have been made in the synthesis of compounds structurally related to this compound. A novel procedure for the preparation of these compounds involves the condensation of 5-R-1,2,4-triazole-3-thiones with 3-arylacryloyl chlorides. Additionally, the thiazine ring of these compounds is notably reactive, easily cleaved by agents such as ammonia and hydrazine to afford amides and hydrazides of specific propanoic acids. These intermediates further react with isothiocyanates to yield carbamoyl thiohydrazides that can undergo cyclization into a range of heterocyclic structures (Britsun et al., 2004).

Structural Studies and Derivatives

Structural Elucidation and Derivative Synthesis

Structural analysis and derivative synthesis of compounds related to this compound have been subjects of interest. For instance, the synthesis of 2-substituted 5-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-ones has been accomplished through a one-step procedure, and the product structures have been determined using scalar spin-spin coupling constants in NMR spectra, further corroborated by X-ray analysis. Such structural elucidation provides a foundation for understanding the properties and potential applications of these compounds (Danilkina et al., 2007).

Biological Applications and Studies

Antimicrobial Studies

A diverse array of derivatives structurally related to this compound has been synthesized and examined for antimicrobial properties. Notably, some derivatives have exhibited significant inhibition on bacterial and fungal growth, suggesting potential applications in the development of new antimicrobial agents (Purohit et al., 2011).

生化学分析

Biochemical Properties

The compound 5-(3,4-Dichlorophenyl)-2-phenyl-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one has been reported to show diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . It interacts with a variety of enzymes, proteins, and other biomolecules, and these interactions are believed to be facilitated by its ability to form hydrogen bonds .

Cellular Effects

They have been reported to induce apoptosis in cancer cells, potentially through upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .

Molecular Mechanism

It is believed to exert its effects at the molecular level through specific interactions with target receptors, possibly involving hydrogen bond formation

特性

IUPAC Name |

5-(3,4-dichlorophenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2N3OS/c18-12-7-6-11(8-13(12)19)14-9-15(23)22-17(24-14)20-16(21-22)10-4-2-1-3-5-10/h1-8,14H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBHHQOAXIPBTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC2=NC(=NN2C1=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

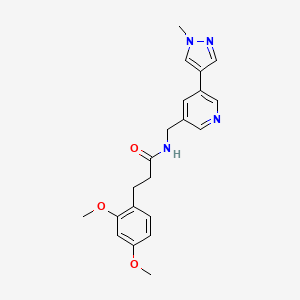

![N-[2-(1,1-Difluoroethyl)-4-fluorophenyl]prop-2-enamide](/img/structure/B2468957.png)

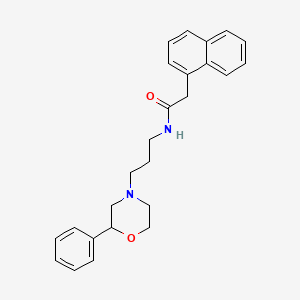

![N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide](/img/structure/B2468977.png)

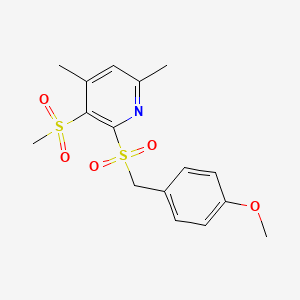

![1-(3,5-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2468980.png)